molecular formula C16H21NO5 B2515717 4-(8-Methoxy-8-oxooctanamido)benzoic acid CAS No. 1203576-84-4

4-(8-Methoxy-8-oxooctanamido)benzoic acid

Cat. No. B2515717
CAS RN: 1203576-84-4
M. Wt: 307.346
InChI Key: SXDVZKONTNKEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid is a simple aromatic carboxylic acid which consists of a benzene ring attached to a carboxylic acid group . It’s widely used in the food industry as a preservative, given its antimicrobial properties .


Synthesis Analysis

Benzoic acid can be synthesized through various methods, including the oxidation of toluene with oxygen . The synthesis of specific derivatives would depend on the functional groups involved .


Molecular Structure Analysis

The molecular structure of benzoic acid consists of a benzene ring attached to a carboxylic acid group . The presence of the carboxylic acid group makes benzoic acid a weak acid .


Chemical Reactions Analysis

Benzoic acid can undergo various chemical reactions typical of carboxylic acids, including esterification and amide formation .


Physical And Chemical Properties Analysis

Benzoic acid is a solid at room temperature and has a molecular weight of 122.12 g/mol . It has a melting point of 122°C and is slightly soluble in water .

Scientific Research Applications

Bio-Oil Upgrading Process

4-(8-Methoxy-8-oxooctanamido)benzoic acid: plays a crucial role in the development of technologies for bio-oil upgrading. Bio-oil, derived from biomass, is a potential alternative to fossil fuels. Researchers investigate the hydrodeoxygenation (HDO) of benzoic acid (a model compound for bio-oil) using nickel-supported catalysts. The goal is to achieve superior activity and selectivity. Notably, the h-Ni/ZSM-5 catalyst demonstrates the highest conversion of benzoic acid (97%) due to its strong metal-support interaction and excellent metal dispersion. Other catalysts produce toluene, benzene, and cyclohexane, highlighting the synergy between support acidity and metal sites .

DNA-Binding Molecules

In the realm of programmable DNA-binding molecules, 4-(8-Methoxy-8-oxooctanamido)benzoic acid has potential applications. Researchers have developed artificial transcriptional activators containing sequence-specific hairpin pyrrole–imidazole polyamides. These molecules can target specific DNA sequences, modulating gene expression. The compound’s unique structure and functional groups contribute to its binding affinity and specificity .

Polymer Synthesis

The compound’s amide functionality makes it valuable in polymer synthesis. Researchers have used it as a building block for polyamides (PI polyamides). For instance, a six-ring PI polyamide 4 and a ten-ring PI polyamide 6 were synthesized using this compound. These polymers exhibit interesting properties and find applications in materials science .

Safety and Hazards

Benzoic acid is generally recognized as safe for use in foods, but it can cause skin and eye irritation and may be harmful if inhaled or ingested in large amounts .

Future Directions

Research into benzoic acid and its derivatives continues to be an active area of study. For example, researchers are investigating the synthesis and properties of covalent organic frameworks (COFs) using substituted benzoic acids .

properties

IUPAC Name

4-[(8-methoxy-8-oxooctanoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-22-15(19)7-5-3-2-4-6-14(18)17-13-10-8-12(9-11-13)16(20)21/h8-11H,2-7H2,1H3,(H,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDVZKONTNKEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(8-Methoxy-8-oxooctanamido)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.